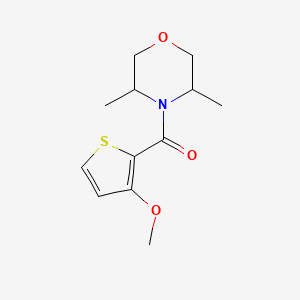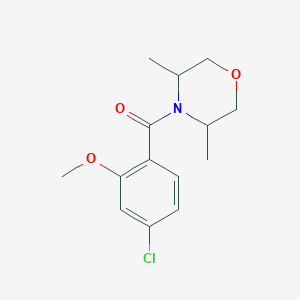![molecular formula C15H20N2O3 B7593388 N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)
N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide, also known as DMAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMAC is a heterocyclic compound that contains a morpholine ring, which is a six-membered ring with one nitrogen atom and one oxygen atom.
Scientific Research Applications
N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and Alzheimer's disease. This compound has also been used as a building block for the synthesis of various pharmaceutical compounds.
In drug discovery, this compound has been utilized as a scaffold for the design of novel drugs with improved pharmacological properties. This compound-based compounds have been shown to exhibit potent activity against various targets, including kinases, proteases, and receptors.
In material science, this compound has been used as a precursor for the synthesis of functional polymers and materials. This compound-based polymers have been studied for their potential applications in drug delivery, tissue engineering, and optoelectronics.
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of kinases, proteases, and phosphodiesterases, which play critical roles in various cellular processes. This compound has also been shown to bind to certain receptors, including the cannabinoid receptor CB1 and the sigma-1 receptor.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes and proteins. In vivo studies have shown that this compound can reduce inflammation, improve cognitive function, and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide in lab experiments is its high purity and stability. This compound is a well-characterized compound that can be easily synthesized and purified. Another advantage is its versatility, as it can be used in various applications, including medicinal chemistry, drug discovery, and material science.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications. Another limitation is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide. One direction is the development of this compound-based compounds with improved pharmacological properties, such as increased potency and selectivity. Another direction is the exploration of this compound's potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets.
Synthesis Methods
The synthesis of N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide can be achieved through a reaction between 4-(3,5-dimethylmorpholin-4-yl)benzoic acid and acetic anhydride. The reaction is catalyzed by sulfuric acid and heated to 80°C for two hours. The resulting product is then purified through recrystallization using ethanol. This method yields this compound with a purity of 95%.
properties
IUPAC Name |
N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-8-20-9-11(2)17(10)15(19)13-4-6-14(7-5-13)16-12(3)18/h4-7,10-11H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTGSHWDZIENJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)


![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)
![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)

![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)


